molecular formula C15H22N2O2 B13886742 N-[2-methoxy-5-methyl-4-(1-methylpiperidin-3-yl)phenyl]formamide

N-[2-methoxy-5-methyl-4-(1-methylpiperidin-3-yl)phenyl]formamide

Cat. No.: B13886742
M. Wt: 262.35 g/mol
InChI Key: YXDZVVYDZQNFHT-UHFFFAOYSA-N
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Description

N-[2-methoxy-5-methyl-4-(1-methylpiperidin-3-yl)phenyl]formamide is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a piperidine ring

Preparation Methods

The synthesis of N-[2-methoxy-5-methyl-4-(1-methylpiperidin-3-yl)phenyl]formamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the methoxy and methyl groups: These groups can be introduced through alkylation reactions using suitable reagents.

    Formylation: The final step involves the formylation of the phenyl ring to introduce the formamide group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

N-[2-methoxy-5-methyl-4-(1-methylpiperidin-3-yl)phenyl]formamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy and methyl groups, using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-methoxy-5-methyl-4-(1-methylpiperidin-3-yl)phenyl]formamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-methoxy-5-methyl-4-(1-methylpiperidin-3-yl)phenyl]formamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied .

Comparison with Similar Compounds

N-[2-methoxy-5-methyl-4-(1-methylpiperidin-3-yl)phenyl]formamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

N-[2-methoxy-5-methyl-4-(1-methylpiperidin-3-yl)phenyl]formamide

InChI

InChI=1S/C15H22N2O2/c1-11-7-14(16-10-18)15(19-3)8-13(11)12-5-4-6-17(2)9-12/h7-8,10,12H,4-6,9H2,1-3H3,(H,16,18)

InChI Key

YXDZVVYDZQNFHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2CCCN(C2)C)OC)NC=O

Origin of Product

United States

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